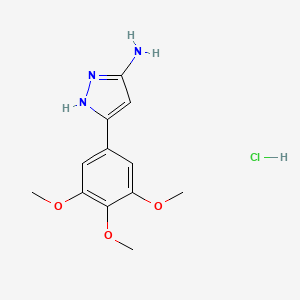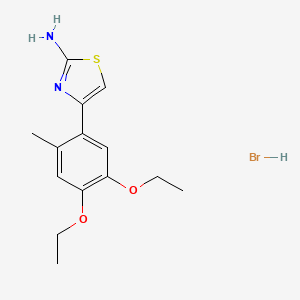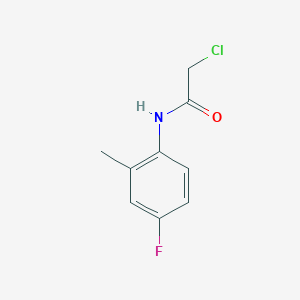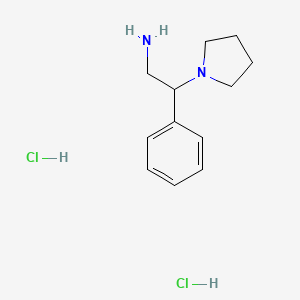![molecular formula C28H28N2O2 B1356633 5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 99762-80-8](/img/structure/B1356633.png)
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone” is similar to the one you’re asking about . Another related compound is “7,14-Dithioketo-5,7,12,14-tetrahydroquinolino-[2,3-b]-acridine (DTQ)”, which is a thionated derivative of quinacridone (QA) known as a red pigment .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Surface Modification of Organic Pigments
The compound has been utilized in modifying the surface of organic pigments like quinacridone. It involves grafting polymers onto the pigment surface, which can significantly alter the pigment's surface properties, such as changing wettability from hydrophilic to hydrophobic. This modification is crucial in various applications, including coatings and printing technologies (Yoshikawa, Iida, & Tsubokawa, 1997).
Organic Light Emitting Diodes (OLEDs)
A derivative of 5,12-dibutylquinolino[2,3-b]acridine-7,14-dione, specifically designed for use in OLEDs, has been developed. This derivative shows promise for use in solution-processable emissive layers in OLEDs due to its good thermal stability and effective emission properties (Pilz da Cunha et al., 2018).
Electrorheological Fluids
The compound has been synthesized as a polymer, poly(linear trans-quinacridone), for use in electrorheological fluids. These fluids exhibit significant changes in rheological properties under the influence of an electric field. Such materials have potential applications in various fields, including automotive and robotic technologies (Liu, Tian, Lin, Wen, & Zhang, 2008).
Synthesis of Novel Heterocyclic Compounds
5,12-Dibutylquinolino[2,3-b]acridine-7,14-dione has been used as a precursor in the synthesis of new heterocyclic compounds with potential biological applications. This includes the development of molecules with potential anticancer activity, expanding the scope of medicinal chemistry (Mahmoud et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHGRHNRNCMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

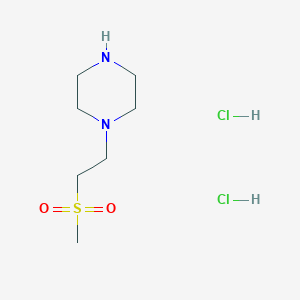
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)


![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)



